molecular formula C19H22N4O3S2 B2806251 N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-91-2

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2806251
CAS No.: 868972-91-2
M. Wt: 418.53
InChI Key: MDDKANFPPXWXGZ-UHFFFAOYSA-N
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Description

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Hybridization and Anticancer Properties

The pharmacophore hybridization approach is utilized for designing drug-like small molecules with potential anticancer properties. This strategy involves the synthesis of novel molecules by integrating various pharmacophoric elements, such as the 1,3,4-thiadiazole moiety, which is known for its medicinal benefits. An example is the synthesis of pyrazoline-bearing hybrid molecules with thiadiazole and dichloroacetic acid moieties, indicating a method that could be applied to the synthesis and study of N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide for anticancer research (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antifungal Action

The exploration of 1,3,4-thiadiazoles for antimicrobial and antifungal activity is another significant application. Compounds synthesized from thiadiazole derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests that derivatives of this compound might also exhibit similar bioactivities and warrant further investigation in this context (Sych et al., 2019).

Inhibition of Carbonic Anhydrases

The inhibition of carbonic anhydrases (CAs) represents a vital therapeutic mechanism for treating various diseases, including glaucoma, epilepsy, and certain types of cancer. Studies on acridine-acetazolamide conjugates that inhibit carbonic anhydrases, especially isozymes I, II, IV, and VII, suggest potential research applications for related thiadiazole derivatives in discovering new inhibitors with improved specificity and potency (Ulus et al., 2016).

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-12(24)13-7-9-15(10-8-13)20-16(25)11-27-19-23-22-18(28-19)21-17(26)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDKANFPPXWXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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